molecular formula C40H56O3 B1255019 Myxol

Myxol

Cat. No. B1255019
M. Wt: 584.9 g/mol
InChI Key: JJPMVSRTRMLHST-XDLIQHAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxol is a xanthophyll.

Scientific Research Applications

Carotenoid Composition and Chemosystematics

Myxol, a carotenoid, has been studied for its unique carbohydrate moieties. In Oscillatoria agardhii, myxol is bound to α-linked chinovose, potentially with L-configuration. This specific sugar component is also found in oscillaxanthin from Arthrospira sp. and myxoxanthophyll. In Oscillatoria bornetii, myxol is identified as α-linked 3-O-methyl-fucose. Such specific bindings play a role in the differentiation of species in the genus Oscillatoria, which is useful in studying natural blooms in eutrophic lakes (Foss et al., 1986).

Biosynthetic Pathways in Cyanobacteria

Research on Anabaena sp. strain PCC 7120 and Synechocystis sp. strain PCC 6803 has revealed insights into the biosynthetic pathways of carotenoids, particularly myxol 2′-glycosides. This study highlights the differences in substrate specificities and availability of fucosyltransferase and β-carotene hydroxylase in these species, affecting myxol glycoside production. Understanding these pathways offers significant contributions to our knowledge of carotenoid biosynthesis in cyanobacteria (Mochimaru et al., 2008).

Total Synthesis and Application in Determining Absolute Configurations

The total synthesis of myxol stereoisomers has been achieved through specific reactions and methods, providing an analytical HPLC method to separate these stereoisomers. This advancement has led to the determination of the absolute configurations of natural myxol products, a significant step in understanding the structural aspects of myxol (Yamano et al., 2018).

Carotenoid Production in Methanol Waste Biodegradation

Myxol has been identified during the biodegradation process of methanol waste. Using HPLC–ESI–MS, myxol was found as a natural pigment biosynthesized in Methylobacterium organophylum, utilized for methanol waste consumption. This study highlights the potential of myxol in environmental applications and biodegradation processes (Stepnowski et al., 2004).

Myxol in Cyanobacteria and Biosynthetic Pathway Proposal

In Anabaena variabilis, myxol glycosides were absent while free forms of myxol were present. This discovery led to a proposed biosynthetic pathway of carotenoids in A. variabilis, contributing significantly to our understanding of carotenoid synthesis in cyanobacteria (Takaichi et al., 2006).

properties

Product Name

Myxol

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol

InChI

InChI=1S/C40H56O3/c1-30(18-13-20-32(3)21-15-23-34(5)25-27-38(42)40(9,10)43)16-11-12-17-31(2)19-14-22-33(4)24-26-37-35(6)28-36(41)29-39(37,7)8/h11-27,36,38,41-43H,28-29H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,30-16+,31-17+,32-20+,33-22+,34-23+/t36-,38+/m1/s1

InChI Key

JJPMVSRTRMLHST-XDLIQHAKSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

synonyms

myxol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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